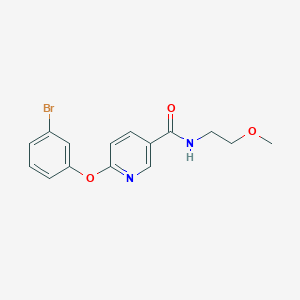![molecular formula C25H23N5O B7550768 2-pyridin-4-yl-N-[(2-pyrrolidin-1-ylpyridin-4-yl)methyl]quinoline-4-carboxamide](/img/structure/B7550768.png)
2-pyridin-4-yl-N-[(2-pyrrolidin-1-ylpyridin-4-yl)methyl]quinoline-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-pyridin-4-yl-N-[(2-pyrrolidin-1-ylpyridin-4-yl)methyl]quinoline-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a quinoline derivative that has been synthesized using a specific method.
Wissenschaftliche Forschungsanwendungen
2-pyridin-4-yl-N-[(2-pyrrolidin-1-ylpyridin-4-yl)methyl]quinoline-4-carboxamide has been extensively studied for its potential applications in various fields. One of the most promising applications is in the field of cancer research. This compound has been shown to have potent antitumor activity against various cancer cell lines, including lung, breast, and colon cancer.
Wirkmechanismus
The mechanism of action of 2-pyridin-4-yl-N-[(2-pyrrolidin-1-ylpyridin-4-yl)methyl]quinoline-4-carboxamide involves the inhibition of certain enzymes that play a crucial role in cancer cell growth and proliferation. Specifically, this compound has been shown to inhibit the activity of topoisomerase II, which is an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
In addition to its antitumor activity, 2-pyridin-4-yl-N-[(2-pyrrolidin-1-ylpyridin-4-yl)methyl]quinoline-4-carboxamide has also been shown to have other biochemical and physiological effects. For example, this compound has been shown to have anti-inflammatory and antioxidant properties, which could be useful in the treatment of various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-pyridin-4-yl-N-[(2-pyrrolidin-1-ylpyridin-4-yl)methyl]quinoline-4-carboxamide in lab experiments is its potent antitumor activity. This compound has been shown to be effective against a wide range of cancer cell lines, making it a promising candidate for further research. However, one of the limitations of using this compound is its potential toxicity, which could limit its use in certain applications.
Zukünftige Richtungen
There are several future directions that could be pursued in the research of 2-pyridin-4-yl-N-[(2-pyrrolidin-1-ylpyridin-4-yl)methyl]quinoline-4-carboxamide. One potential direction is to further investigate the mechanism of action of this compound and identify other enzymes that it may inhibit. Another direction is to explore the potential use of this compound in combination with other drugs or therapies to enhance its antitumor activity. Additionally, further research could be conducted to investigate the potential use of this compound in the treatment of other diseases, such as inflammatory diseases and neurodegenerative disorders.
Conclusion:
In conclusion, 2-pyridin-4-yl-N-[(2-pyrrolidin-1-ylpyridin-4-yl)methyl]quinoline-4-carboxamide is a quinoline derivative that has shown promising applications in various fields, particularly in cancer research. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions related to this compound have been discussed in this paper. Further research is needed to fully explore the potential of this compound in various applications.
Synthesemethoden
The synthesis of 2-pyridin-4-yl-N-[(2-pyrrolidin-1-ylpyridin-4-yl)methyl]quinoline-4-carboxamide involves the condensation of 4-chloro-2-(pyridin-4-yl)quinoline with (2-pyrrolidin-1-ylpyridin-4-yl)methanol in the presence of a base. The resulting intermediate is then treated with the appropriate amine to obtain the final product.
Eigenschaften
IUPAC Name |
2-pyridin-4-yl-N-[(2-pyrrolidin-1-ylpyridin-4-yl)methyl]quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N5O/c31-25(28-17-18-7-12-27-24(15-18)30-13-3-4-14-30)21-16-23(19-8-10-26-11-9-19)29-22-6-2-1-5-20(21)22/h1-2,5-12,15-16H,3-4,13-14,17H2,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMCCBWMGJDOVTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=CC(=C2)CNC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=NC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-acetyl-3,4-dihydro-1H-isoquinolin-1-yl)-N-[2-(1H-indol-3-yl)-2-phenylethyl]acetamide](/img/structure/B7550692.png)
![N-[(1-morpholin-4-ylcyclohexyl)methyl]-2-quinolin-8-ylacetamide](/img/structure/B7550699.png)

![2-[[4-[4-(1H-pyrrolo[2,3-b]pyridin-3-yl)-3,6-dihydro-2H-pyridine-1-carbonyl]phenyl]methyl]isoindole-1,3-dione](/img/structure/B7550708.png)
![N-(1-adamantyl)-2-[4-(4-cyanopyridin-2-yl)piperazin-1-yl]propanamide](/img/structure/B7550714.png)
![[2-[(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7550718.png)

![3,5-bis(trifluoromethyl)-N-[1-(3,4,5-trimethoxyphenyl)ethyl]benzamide](/img/structure/B7550739.png)
![6-[4-(2-Methoxyphenyl)piperazin-1-yl]sulfonylchromen-2-one](/img/structure/B7550751.png)
![N-[1-[[4-(3-fluorophenyl)-1,3-thiazol-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]-2-methoxybenzamide](/img/structure/B7550756.png)
![[2-(5,6-Dihydrobenzo[b][1]benzazepin-11-yl)-2-oxoethyl] 2-chlorobenzoate](/img/structure/B7550764.png)
![6-[2-[4-(adamantane-1-carbonyl)piperazin-1-yl]-2-oxoethoxy]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B7550778.png)
![N-[1-(2-phenylphenyl)sulfonylpiperidin-4-yl]benzenesulfonamide](/img/structure/B7550780.png)
![3-[1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B7550786.png)